molecular formula C20H22N2O2 B1652532 tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate CAS No. 1461715-34-3

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate

Cat. No.: B1652532
CAS No.: 1461715-34-3
M. Wt: 322.4
InChI Key: KXQOEZKIJIBGGW-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate: is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.41 g/mol It is characterized by the presence of a tert-butyl group, a carbamate group, and a biphenyl structure with a cyano substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a biphenyl derivative containing a cyano group. One common method involves the use of tert-butyl carbamate and 4-(3-cyanophenyl)phenyl]ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products with substituted cyano groups.

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can be used as a ligand in the design of enzyme inhibitors or receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and biphenyl structure play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-(4-bromophenyl)carbamate
  • tert-butyl N-(4-iodophenyl)carbamate
  • tert-butyl N-(4-aminophenyl)carbamate

Comparison: tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. Compared to similar compounds with halogen or amino substituents, the cyano group enhances the compound’s ability to participate in nucleophilic substitution and other reactions. This makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[1-[4-(3-cyanophenyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQOEZKIJIBGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130813
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-34-3
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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